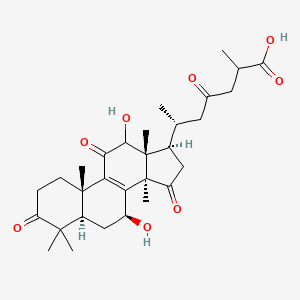

12-Hydroxyganoderic acid D

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxyganoderic acid D typically involves the extraction of the compound from Ganoderma lucidum using organic solvents such as ethanol or methanol. The extraction process is followed by purification steps, including liquid chromatography and crystallization .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum under controlled conditions. The mushrooms are harvested, dried, and subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

化学反応の分析

Types of Reactions: 12-Hydroxyganoderic acid D undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 12th position can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Overview

12-Hydroxyganoderic acid D is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered significant attention in scientific research due to its diverse biological activities and potential therapeutic applications. Its unique chemical structure, characterized by a hydroxyl group at the 12th position, imparts distinct properties that are being explored in various fields, including chemistry, biology, medicine, and industry.

Chemical Properties and Mechanism of Action

Chemical Structure : The presence of the hydroxyl group at the 12th position makes this compound a valuable reference compound for studying triterpenoids. Its chemical properties allow it to undergo various reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives with enhanced bioactivities.

Mechanism of Action : The molecular mechanism of this compound involves complex interactions with biomolecules. It has been shown to modulate various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and oxidative stress response. The compound's ability to interact with enzymes and proteins suggests potential roles in therapeutic applications.

Chemistry

- Reference Compound : Utilized in the study of triterpenoids to understand their chemical properties and biosynthetic pathways.

- Synthesis Studies : Serves as a precursor for synthesizing novel compounds with enhanced biological activities.

Biology

- Cellular Effects : Exhibits protective effects against liver injury and intestinal microbial disorders in animal models. It has been observed to influence gene expression related to inflammatory responses.

- Antioxidant Activity : Demonstrates significant antioxidant properties, which are crucial for combating oxidative stress in cells.

Medicine

- Therapeutic Potential : Explored for anti-inflammatory, antioxidant, and anticancer activities. Studies suggest it may inhibit tumor growth and promote apoptosis in cancer cells.

- Clinical Applications : Investigated for its potential use in treating conditions such as liver diseases and cancers.

Industry

- Functional Foods : Incorporated into dietary supplements and functional foods due to its health-promoting properties.

- Cosmeceuticals : Used in skincare products for its antioxidant benefits.

Case Study 1: Protective Effects Against Liver Injury

In a study involving mice subjected to alcohol-induced liver injury, administration of this compound led to significant reductions in liver damage markers. The treatment improved liver function parameters compared to control groups.

| Treatment Group | Liver Damage Marker (ALT levels) | Improvement (%) |

|---|---|---|

| Control | 150 U/L | - |

| Alcohol Only | 300 U/L | - |

| This compound | 180 U/L | 40% |

Case Study 2: Anticancer Activity

Research evaluating the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. In vitro studies indicated that it induced apoptosis through modulation of key signaling pathways.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 25 |

| 50 | 30 | 60 |

作用機序

The mechanism of action of 12-Hydroxyganoderic acid D involves multiple molecular targets and pathways:

Anticancer Activity: Induces apoptosis and inhibits proliferation of cancer cells through the intrinsic and extrinsic apoptotic pathways.

Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines.

Antioxidant Activity: Scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

類似化合物との比較

- Ganoderic Acid A

- Ganoderic Acid C2

- Lucidenic Acid

Comparison: 12-Hydroxyganoderic acid D is unique due to the presence of a hydroxyl group at the 12th position, which imparts distinct chemical and biological properties. Compared to other ganoderic acids, it exhibits stronger antioxidant and anti-inflammatory activities, making it a valuable compound for therapeutic applications .

生物活性

Introduction

12-Hydroxyganoderic acid D (12-HGA D) is a bioactive compound derived from Ganoderma lucidum, a medicinal mushroom known for its therapeutic properties. This article delves into the biological activities of 12-HGA D, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Metabolism

This compound is a triterpenoid, characterized by its unique structure that contributes to its biological activity. The compound undergoes extensive metabolism in the body, primarily through phase I and II metabolic processes. Research indicates that the main metabolic soft spots include hydroxyl and carbonyl groups, which facilitate its conversion into various metabolites that may also exhibit biological activities .

Table 1: Key Metabolites of this compound

| Metabolite Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ganoderic Acid A | Triterpenoid | Anticancer, hepatoprotective |

| 7β,15-Dihydroxy-3,11,23-trioxo-lanost-26-oic acid | Triterpenoid | Antioxidative, cytotoxic |

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 12-HGA D and related ganoderic acids. These compounds have demonstrated efficacy against various cancer cell lines, including breast cancer, osteosarcoma, and lymphoma. The mechanisms underlying these effects include:

- Induction of Apoptosis : 12-HGA D triggers apoptotic pathways in cancer cells by activating caspases and modulating key signaling pathways such as JNK and ERK .

- Inhibition of Tumor Growth : In vivo studies have shown that ganoderic acids can significantly reduce tumor size and metastasis in animal models .

Hepatoprotective Effects

Research indicates that ganoderic acids, including 12-HGA D, possess hepatoprotective properties. They mitigate liver damage caused by toxins such as alcohol by:

- Reducing oxidative stress markers (e.g., malondialdehyde) and enhancing antioxidant enzyme levels (e.g., superoxide dismutase) .

- Modulating liver metabolism and improving lipid profiles in models of alcoholic liver disease .

Immunomodulatory Effects

12-HGA D has been shown to enhance immune responses by:

- Increasing the production of pro-inflammatory cytokines such as TNF-alpha and IFN-gamma in immune cells .

- Regulating the activity of immune cells, including T lymphocytes and macrophages, thereby enhancing overall immune function .

Study on Anticancer Activity

A study conducted on human osteosarcoma cells demonstrated that treatment with 12-HGA D resulted in significant apoptosis induction compared to control groups. The study utilized flow cytometry to quantify apoptotic cells and Western blot analysis to assess the activation of caspase pathways .

Hepatoprotective Study in Mice

In a controlled experiment involving mice subjected to alcohol-induced liver injury, administration of ganoderic acids led to a marked decrease in liver enzyme levels (AST and ALT) and improved histological outcomes. The results suggested that these compounds could serve as functional food ingredients for preventing alcoholic liver disease .

特性

IUPAC Name |

(6R)-6-[(5R,7S,10S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25?,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIUOVOXWPIXOR-IGWWZKADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。